
5-(4-butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ブトキシフェニル)-4-(3-フルオロ-4-メチルベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オンは、ピロロン類に属する合成有機化合物です。
準備方法
合成ルートと反応条件
5-(4-ブトキシフェニル)-4-(3-フルオロ-4-メチルベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オンの合成は、通常、多段階の有機反応を伴います。出発物質には、置換ベンザルデヒド、ピリジン誘導体、およびその他の芳香族化合物が含まれることがよくあります。一般的な合成ルートには以下が含まれます。
縮合反応: 芳香族アルデヒドとアミンまたはその他の求核剤を結合します。
環化反応: 分子内環化によってピロロン環を形成します。
官能基変換: さまざまな有機反応によって、ブトキシ、フルオロ、メチルなどの特定の官能基を導入または置換します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が関与する可能性があります。連続フローリアクター、自動合成、クロマトグラフィーなどの高度な精製方法などの技術が採用される場合があります。
化学反応の分析
反応の種類
5-(4-ブトキシフェニル)-4-(3-フルオロ-4-メチルベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オンは、以下のものを含むさまざまな化学反応を受けることができます。
酸化: 酸化剤を使用してヒドロキシル基をカルボニル基に変換します。
還元: 還元剤を使用してカルボニル基をヒドロキシル基またはアミンに還元します。
置換: ハロゲン化、アルキル化、またはアシル化反応によって官能基を導入または置換します。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン(塩素、臭素)、ハロゲン化アルキル、アシルクロリド。
主な生成物
これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究への応用
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 抗菌、抗炎症、または抗がん特性などの生物活性について調査されています。
医学: さまざまな疾患を治療するための潜在的な治療薬。
産業: 新しい材料、コーティング、または触媒の開発に使用されます。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials, coatings, or catalysts.
作用機序
5-(4-ブトキシフェニル)-4-(3-フルオロ-4-メチルベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。これらには以下が含まれます。
酵素阻害: 特定の酵素に結合してその活性を阻害します。
受容体モジュレーション: 細胞受容体と相互作用してシグナル伝達経路を調節します。
DNA/RNA相互作用: 核酸に結合して遺伝子発現または複製に影響を与えます。
類似の化合物との比較
類似の化合物
- 5-(4-メトキシフェニル)-4-(3-フルオロベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オン
- 5-(4-エトキシフェニル)-4-(3-クロロベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オン
独自性
5-(4-ブトキシフェニル)-4-(3-フルオロ-4-メチルベンゾイル)-3-ヒドロキシ-1-(ピリジン-4-イルメチル)-1H-ピロール-2(5H)-オンは、特定の官能基の組み合わせにより、類似の化合物と比較して独特の生物活性と化学的性質を発揮する可能性があります。
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-4-(3-fluorobenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
- 5-(4-Ethoxyphenyl)-4-(3-chlorobenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one
Uniqueness
5-(4-Butoxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-(pyridin-4-ylmethyl)-1H-pyrrol-2(5H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
618075-87-9 |
|---|---|
分子式 |
C28H27FN2O4 |
分子量 |
474.5 g/mol |
IUPAC名 |
(4Z)-5-(4-butoxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27FN2O4/c1-3-4-15-35-22-9-7-20(8-10-22)25-24(26(32)21-6-5-18(2)23(29)16-21)27(33)28(34)31(25)17-19-11-13-30-14-12-19/h5-14,16,25,32H,3-4,15,17H2,1-2H3/b26-24- |
InChIキー |
TVJSQUGVAFILDX-LCUIJRPUSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=NC=C4 |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)
![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)
![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
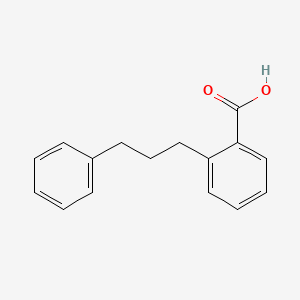
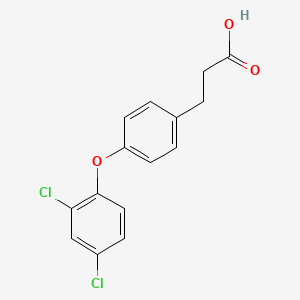

methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)
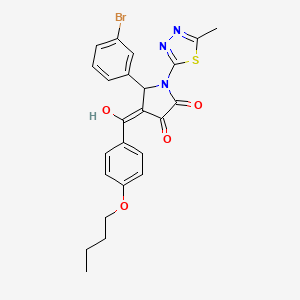
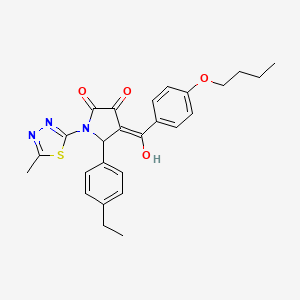
![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)
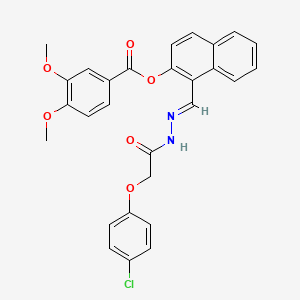
![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)
